(6)-Shogaol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKEEOHDMUXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873727 | |
| Record name | [6]-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-66-8, 36700-45-5 | |
| Record name | [6]-Shogaol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6]-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [8]-Shogaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biogenesis of 8 Shogaol
Presence in Zingiber officinale Rhizomes
8-Shogaol is a naturally occurring pungent phenolic compound found in the ginger rhizome. biolmolchem.com Alongside its better-known analogue, 6-shogaol (B1671286), and their precursors, the gingerols, it contributes to the characteristic flavor and biological activities of ginger products. While fresh ginger contains high concentrations of gingerols, such as 8-gingerol (B1664213), shogaols are typically present in only trace amounts. google.com The concentration of 8-shogaol and other shogaols increases significantly when the rhizome is dried or subjected to thermal processing. nih.gov
The content of 8-shogaol can vary depending on the specific variety of ginger and the processing methods employed. Studies analyzing the chemical composition of ginger extracts have quantified the amounts of various gingerols and shogaols, confirming the presence of the "8-" homologue. For instance, high-performance liquid chromatography (HPLC) analysis of dried ginger powders has been used to measure the concentration of 6-, 8-, and 10-shogaol (B192378), demonstrating that processing conditions directly influence the final phytochemical profile of the ginger product. researchgate.net
Interactive Table: Pungent Compounds in Zingiber officinale
| Compound Category | Specific Compounds (Examples) | Typically Abundant in |
| Gingerols | 6-Gingerol (B72531), 8-Gingerol, 10-Gingerol (B1664516) | Fresh Ginger |
| Shogaols | 6-Shogaol, 8-Shogaol, 10-Shogaol | Dried/Heated Ginger |
| Paradols | 6-Paradol, 8-Paradol, 10-Paradol | Formed via hydrogenation of shogaols |
| Zingerone (B1684294) | Zingerone | Formed from gingerols via reverse aldol (B89426) reaction |
Formation from Gingerols via Dehydration Mechanisms
Shogaols are chemical artifacts formed from gingerols. Specifically, 8-shogaol is the dehydration product of 8-gingerol. google.com Gingerols are characterized by a β-hydroxy ketone functional group, which is thermally labile. researchgate.net When ginger is heated or dried, this group undergoes a dehydration (elimination) reaction, resulting in the formation of an α,β-unsaturated ketone moiety, which is characteristic of shogaols. This transformation is thermodynamically stable and is the primary reason for the increased shogaol content in processed ginger. researchgate.net
The conversion of 8-gingerol to 8-shogaol is significantly influenced by several factors:
Temperature and Time: Higher temperatures accelerate the dehydration reaction. Studies on different drying methods have shown that hot air drying at elevated temperatures (e.g., 150°C) leads to a significant decrease in gingerol content and a corresponding increase in shogaol content. researchgate.net However, excessively high temperatures (e.g., 180°C or above) can lead to the degradation of the newly formed shogaols. nih.gov
Heat Type: The efficiency of the conversion can differ between dry and moist heat. Research has indicated that moist heat treatments can induce a higher quantity of shogaols compared to dry heat. google.com
pH: The dehydration reaction can be facilitated by acidic conditions. The presence of acids can catalyze the elimination of the hydroxyl group from the gingerol structure. researchgate.net
Interactive Table: Factors Influencing Gingerol to Shogaol Conversion
| Factor | Effect on Conversion | Notes |
| Temperature | Increased temperature generally increases the rate of conversion. | Very high temperatures can cause degradation of shogaols. |
| Drying Method | Hot air drying is more effective than open sun drying for shogaol formation. | The method determines the rate and duration of heat exposure. |
| Moisture | Moist heat can be more efficient than dry heat. | Transformation can occur in aqueous environments. nih.gov |
| pH | Acidic conditions can catalyze the dehydration reaction. |
Biosynthetic Pathways of Precursor Compounds
Since 8-shogaol is a direct product of 8-gingerol dehydration, its biogenesis is intrinsically linked to the biosynthesis of 8-gingerol. The biosynthetic pathway for gingerols in Zingiber officinale is not yet fully elucidated but is understood to originate from the phenylpropanoid pathway, integrating with the polyketide synthesis pathway. mdpi.com
The proposed biosynthetic route for gingerols starts with the amino acid L-phenylalanine.
Phenylpropanoid Pathway Core: L-phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia lyase (PAL) . Subsequently, cinnamate (B1238496) 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. This is then activated to its CoA ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) . The vanillyl group (4-hydroxy-3-methoxyphenyl) characteristic of gingerols is formed through further enzymatic steps, including hydroxylation and methylation, involving enzymes like caffeic acid O-methyltransferase (COMT) .
Polyketide Synthesis and Condensation: The formation of the aliphatic side chain and its condensation with the vanillyl-derived moiety is believed to involve a Type III polyketide synthase (PKS) . These enzymes perform iterative condensations of malonyl-CoA units to extend a starter molecule. For 8-gingerol, it is proposed that hexanoyl-CoA serves as the starter unit, which is extended by malonyl-CoA. The resulting polyketide intermediate undergoes cyclization and aromatization, followed by reduction, to yield the final 8-gingerol structure. The specific enzymes that determine the length of the alkyl chain (leading to 6-, 8-, or 10-gingerol) are a key area of ongoing research.
Chemical Synthesis Approaches for 8-Shogaol
Chemical synthesis provides a route to obtain 8-shogaol for research and potential commercial applications, independent of natural extraction. A primary strategy involves a crossed aldol condensation reaction.
A common synthetic pathway can be outlined as follows:
Preparation of Dehydrozingerone: The synthesis often begins with the preparation of an α,β-unsaturated ketone intermediate. Dehydrozingerone can be synthesized from vanillin (a readily available starting material) through a condensation reaction. nih.gov
Crossed Aldol Condensation: Dehydrozingerone is then reacted with an appropriate aldehyde via a base-catalyzed crossed aldol condensation. To synthesize 8-shogaol, the aldehyde required is octanal (B89490) (which has an eight-carbon chain). The base, such as lithium bis(trimethylsilyl)amide (LiHMDS), facilitates the reaction to form the carbon-carbon bond that constitutes the final shogaol backbone. nih.gov
Direct Dehydration of Synthetic Gingerols: An alternative approach is to first synthesize 8-gingerol and then dehydrate it to 8-shogaol. nih.gov The synthesis of 8-gingerol can be achieved, for example, by hydrogenating the corresponding dehydrogingerol. The subsequent dehydration of the synthesized 8-gingerol is typically accomplished using acid catalysis, mirroring the natural formation process. nih.gov
These synthetic routes allow for the production of specific shogaol homologues and analogues by varying the aldehyde used in the condensation step. nih.gov
Preclinical Pharmacological Investigations of 8 Shogaol
Anti-inflammatory Modalities
8-Shogaol has demonstrated significant anti-inflammatory effects in various preclinical models, primarily through the modulation of inflammatory pathways and mediators. mdpi.commedchemexpress.comresearchgate.netnih.gov
Attenuation of Inflammatory Cytokine Production
Research indicates that 8-Shogaol can effectively suppress the production of key pro-inflammatory cytokines. Studies in lipopolysaccharide (LPS)-induced inflammatory murine models, both in vivo and in vitro, have shown that 8-Shogaol treatment significantly reduces the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). mdpi.comnih.govresearchgate.netnih.gov This attenuation has been observed in various tissues and in macrophages. mdpi.comnih.gov
| Model/Cell Type | Inflammatory Stimulus | Cytokines Attenuated by 8-Shogaol | References |
| LPS-induced sepsis mouse model | LPS | TNF-α, IL-6, IL-1β | mdpi.comnih.govresearchgate.net |
| LPS-treated macrophages (Raw264.7, J774.1) | LPS | TNF-α, IL-6, IL-1β | mdpi.comnih.govresearchgate.net |
| RA patient-derived FLS and 3D synovial culture | TNF-α, IL-1β, IL-17 | TNF-α, IL-1β, IL-17 | medchemexpress.comresearchgate.net |
Inhibition of Pro-inflammatory Mediator Systems
8-Shogaol has been shown to inhibit the activity and expression of key enzymes involved in the production of pro-inflammatory mediators. It has demonstrated inhibitory effects on cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced levels of prostaglandins (B1171923) and nitric oxide (NO). mdpi.commedchemexpress.comnih.govmedtigo.com This is mediated, in part, by the inhibition of the NF-κB signaling pathway. journalejmp.commdpi.comnih.govmedtigo.com Additionally, 8-Shogaol can suppress the activation of the NLRP3 inflammasome, which is involved in the processing and secretion of IL-1β. unideb.hufrontiersin.orgresearchgate.net
| Mediator System/Enzyme | Effect of 8-Shogaol | Mechanism Involved | References |
| COX-2 | Inhibition | NF-κB pathway modulation | mdpi.commedchemexpress.comnih.govmedtigo.com |
| iNOS | Inhibition | NF-κB pathway modulation | mdpi.comnih.govmedtigo.com |
| NF-κB pathway | Inhibition | Downstream effects on cytokines and mediators | journalejmp.commdpi.comnih.govmedtigo.com |
| NLRP3 inflammasome | Inhibition | Reduced IL-1β secretion | unideb.hufrontiersin.orgresearchgate.net |
Impact on Immune Cell Migration and Function
Studies suggest that 8-Shogaol can influence immune cell activity. It has been reported to inhibit the migration of fibroblast-like synoviocytes derived from rheumatoid arthritis patients. medchemexpress.comresearchgate.net Furthermore, shogaols, including 8-Shogaol, have been shown to reduce leukocyte infiltration into inflamed tissue in in vivo models. frontiersin.orgmdpi.com
| Immune Cell Type | Effect of 8-Shogaol | Context of Study | References |
| Fibroblast-like synoviocytes | Inhibition of migration | Rheumatoid arthritis patient-derived cells and 3D culture | medchemexpress.comresearchgate.net |
| Leukocytes | Reduced infiltration | In vivo models of inflammation | frontiersin.orgmdpi.com |
| Macrophages | Reduced cytokine production | LPS-stimulated models | mdpi.comnih.govresearchgate.net |
Modulation in Autoimmune and Autoinflammatory Models
Preclinical data indicates that 8-Shogaol may have therapeutic potential in models of autoimmune and autoinflammatory diseases. In an adjuvant-induced arthritis (AIA) rat model, 8-Shogaol treatment reduced paw thickness and improved walking performance. medchemexpress.comresearchgate.net It also reversed pathologies of joint structure and decreased inflammatory biomarkers in the joints in this model. researchgate.net These effects are suggested to be mediated, in part, by targeting TAK1 and subsequently suppressing downstream signaling pathways like IKK, Akt, and MAPK. medchemexpress.comresearchgate.net
| Disease Model | Species | Observed Effects of 8-Shogaol | Potential Mechanisms Involved | References |
| Adjuvant-induced arthritis (AIA) | Rat | Reduced paw thickness, improved walking performance, reversed joint pathologies, decreased inflammatory biomarkers | Targeting TAK1, suppressing IKK, Akt, MAPK | medchemexpress.comresearchgate.net |
| DSS-induced colitis | Mouse | Improved clinical symptoms, reduced intestinal epithelial barrier damage, regulated NF-κB signaling | Regulation of NF-κB signaling | nih.gov |
Antineoplastic Potentials
8-Shogaol has demonstrated promising antineoplastic activities in preclinical settings, primarily through its ability to inhibit cancer cell growth and induce cell death. jpionline.orgmdpi.comresearchgate.net
Inhibition of Cancer Cell Viability and Proliferation
Studies have shown that 8-Shogaol can reduce the viability and inhibit the proliferation of various cancer cell lines. mdpi.comresearchgate.netresearchgate.net For instance, in gastric cancer cell lines (AGS and NCI-N87), 8-Shogaol treatment decreased cell viability in a dose-dependent manner. mdpi.comresearchgate.net It has also shown stronger growth inhibitory effects on human lung and colon cancer cells compared to corresponding gingerols. researchgate.netnih.gov The compound can induce apoptosis (programmed cell death) in cancer cells, which is suggested to be caspase-dependent in some cell types. jpionline.orgmdpi.comnih.govresearchgate.net Mechanisms involved in its anti-cancer effects include the induction of intracellular reactive oxygen species (ROS) production, intracellular calcium release, and endoplasmic reticulum (ER) stress response via the PERK-CHOP signaling pathway. mdpi.comresearchgate.netnih.gov
| Cancer Cell Line(s) | Effect of 8-Shogaol on Viability/Proliferation | Key Findings | References |
| Gastric cancer cells (AGS, NCI-N87, etc.) | Decreased viability, inhibited proliferation | Dose-dependent effects, induction of caspase-dependent apoptosis, ROS production, ER stress via PERK-CHOP | mdpi.comnih.govresearchgate.netnih.gov |
| Human lung cancer cells (H-1299) | Stronger growth inhibition than gingerols | More potent effects compared to related compounds | researchgate.netnih.gov |
| Human colon cancer cells (HCT-116) | Stronger growth inhibition than gingerols | More potent effects compared to related compounds | researchgate.netnih.gov |
| Human leukemia cells | Induced apoptosis | Caspase-dependent apoptosis | mdpi.commedchemexpress.comnih.govcenmed.com |
Induction of Apoptosis and Autophagy
Studies have indicated that 8-Shogaol can induce apoptosis, a programmed cell death mechanism, in various cancer cell lines, including gastric cancer and human leukemia cells. mdpi.comnih.govcenmed.comthegoodscentscompany.comresearchgate.netmdpi.com This induction appears to be, at least in part, caspase-dependent. mdpi.comnih.govresearchgate.net Research in gastric cancer cells (AGS and NCI-N87) showed that 8-Shogaol treatment increased caspase-3 activity and cytotoxicity. mdpi.comnih.gov Co-treatment with a pan-caspase inhibitor, Z-VAD-FMK, blocked this apoptotic cell death, supporting the role of caspases. mdpi.comnih.govresearchgate.net
The compound has also been shown to induce intracellular reactive oxygen species (ROS) production and intracellular calcium (Ca²⁺) release, which can lead to oxidative-stress-driven apoptosis. mdpi.comnih.govresearchgate.net Furthermore, 8-Shogaol has been linked to the induction of endoplasmic reticulum (ER) stress response via the PERK-CHOP signaling pathway in gastric cancer cells. mdpi.comnih.govnih.gov ER stress, mediated by agents like Thapsigargin (TG), can synergize with 8-Shogaol to induce apoptosis and cell death. mdpi.comnih.gov Loss of function in PERK or CHOP suppressed ER-stress-induced apoptosis in these cells. mdpi.comnih.gov
In human oral cancer cells, 8-Shogaol, along with 1-dehydro-6-gingerdione, was identified as an active component of ginger extract that stimulates both autophagy initiation and apoptosis induction by enhancing CHOP expression. nih.govnih.gov These findings suggest that 8-Shogaol triggers autophagy and apoptosis in oral cancer through an ROS-mediated ER stress response. nih.govnih.gov
Data from studies on the induction of apoptosis and autophagy by 8-Shogaol:
| Cell Line | Effect on Apoptosis | Mechanism | Reference |
| Gastric Cancer (AGS, NCI-N87) | Induces Apoptosis | Caspase-dependent, ROS production, Ca²⁺ release, ER stress (PERK-CHOP pathway) | mdpi.comnih.govresearchgate.net |
| Human Leukemia Cells | Induces Apoptosis | Time- and concentration-dependent, ROS production, glutathione (B108866) depletion, mitochondrial potential loss, cytochrome c release | cenmed.commdpi.com |
| Human Oral Cancer | Induces Apoptosis & Autophagy | ROS-mediated ER stress, enhanced CHOP expression | nih.govnih.gov |
Sensitization of Radioresistance
Radioresistance is a significant challenge in cancer therapy. mdpi.comnih.gov Research suggests that 8-Shogaol may enhance the sensitivity of cancer cells to radiation. mdpi.comnih.govnih.gov In radioresistant gastric cancer cell models (AGSR and NCI-N87R), combining 8-Shogaol with radiation (2 Gy) demonstrated synergistic anti-cancer effects, leading to decreased cell viability and increased caspase-3 activity compared to radiation alone. mdpi.comnih.gov
The sensitization of radioresistance by 8-Shogaol in gastric cancer cells appears to involve the modulation of epithelial-mesenchymal transition (EMT) markers. nih.gov Additionally, the activation of NADPH oxidase 4 (NOX4) by 8-Shogaol, which leads to ROS generation, is implicated in overcoming radioresistance. mdpi.comnih.gov Inhibition of NOX4 or ROS production blocked the ER-stress-induced apoptosis and the synergistic effects with radiation. mdpi.comnih.gov
Anti-tumorigenic Effects in Xenograft Models
Preclinical investigations utilizing xenograft mouse models have provided evidence for the anti-tumorigenic effects of 8-Shogaol in vivo. In xenograft models using AGS gastric cancer cell lines, treatment with 8-Shogaol resulted in a reduction in tumor volume. mdpi.comnih.govresearchgate.net These in vivo findings support the potential of 8-Shogaol to inhibit tumor growth, aligning with the in vitro observations of its pro-apoptotic effects on gastric cancer cells. mdpi.comresearchgate.net
Data on anti-tumorigenic effects in xenograft models:
| Cancer Type | Model | 8-Shogaol Treatment | Observed Effect | Reference |
| Gastric Cancer | AGS xenograft mouse model | 30 mg/kg and 60 mg/kg | Significantly inhibited tumor growth | mdpi.com |
Antioxidative Mechanisms
Free Radical Scavenging Activity
Studies have demonstrated that 8-Shogaol possesses free radical scavenging activity. mdpi.comconsensus.appresearchgate.net Along with other ginger compounds like gingerols and other shogaols, it has been shown to scavenge superoxide (B77818) radicals and hydroxyl radicals. researchgate.net The ability to scavenge free radicals is a key mechanism by which antioxidants help to mitigate oxidative stress. consensus.appresearchgate.net The drying method of ginger can influence the shogaol content and subsequently affect the free radical scavenging activity of ginger extracts, with hot air drying potentially enhancing this activity due to increased shogaol content. mdpi.comresearchgate.net
Impact on Oxidative Stress Parameters
Beyond direct radical scavenging, 8-Shogaol impacts various parameters associated with oxidative stress. It has been shown to induce intracellular ROS production in cancer cells, which, in that context, can lead to oxidative-stress-driven apoptosis. mdpi.comnih.govresearchgate.net However, in other cellular contexts, shogaols, including 6-shogaol (B1671286), have been reported to protect against oxidative stress by activating pathways like the Nrf2-antioxidant response element signaling pathway, which is involved in the transcription of protective enzymes. informaticsjournals.co.inmdpi.com While the search results primarily detail the pro-oxidative effects leading to cancer cell death, the broader literature on shogaols suggests a dual role depending on the cellular environment and concentration.
Antimicrobial and Antivirulence Properties
Research has also explored the potential of 8-Shogaol to act as an antimicrobial and antivirulence agent, particularly against fungal pathogens like Candida albicans. frontiersin.orgresearchgate.netnih.govsigmaaldrich.com
Studies have shown that 8-Shogaol can effectively inhibit the formation of biofilms by Candida albicans, a key virulence factor for this opportunistic pathogen. frontiersin.orgresearchgate.netnih.gov Biofilms contribute to the resistance of C. albicans to antifungal agents and host immune responses. frontiersin.orgresearchgate.net While 6-shogaol demonstrated more significant inhibition of biofilm formation in a dose-dependent manner compared to 8-shogaol and 10-shogaol (B192378), 8-shogaol still showed inhibitory effects. frontiersin.orgnih.gov This antibiofilm activity appears to be related to the inhibition of hyphal growth and prevention of cell aggregation, rather than inhibiting planktonic cell growth. frontiersin.orgresearchgate.netnih.gov Furthermore, 6-gingerol (B72531) and 6-shogaol have been shown to reduce C. albicans virulence in a nematode infection model. frontiersin.orgnih.gov
The antimicrobial activity of ginger extracts, which contain 8-shogaol, has been observed against various bacterial strains, with more potent activity noted against Gram-positive bacteria compared to Gram-negative bacteria. nih.govresearchgate.net The shogaol content, influenced by drying methods, has been linked to the antimicrobial activity of ginger. nih.govresearchgate.net
Inhibition of Biofilm Formation
Research indicates that 8-shogaol possesses the ability to inhibit biofilm formation in certain microorganisms. Studies investigating the effects of ginger components on Candida albicans, a common opportunistic fungal pathogen, have shown that 8-shogaol can effectively reduce biofilm formation. Specifically, 6-shogaol, a related compound, demonstrated significant inhibition of C. albicans biofilm formation at concentrations as low as 10 μg/mL without affecting the growth of planktonic cells. nih.govpatrinum.chpatrinum.ch While 8-shogaol was also studied, it did not show the same level of effectiveness as 6-shogaol in inhibiting C. albicans biofilm formation at tested concentrations up to 100 μg/mL. nih.govfrontiersin.org However, other studies on C. auris have shown 6-shogaol to be effective in inhibiting growth and preventing biofilm formation at concentrations between 16-32 µg/mL. researchgate.net
Attenuation of Pathogen Virulence Factors
Beyond biofilm inhibition, 8-shogaol and related shogaols have been investigated for their potential to attenuate pathogen virulence factors. In the context of Candida albicans, 6-shogaol has been shown to inhibit hyphal growth and prevent cell aggregation, both of which are considered crucial virulence factors for this fungus. nih.govpatrinum.chnih.gov This suggests a mechanism by which shogaols might reduce the pathogenicity of C. albicans. While the direct effects of 8-shogaol on a wide range of pathogen virulence factors are still under investigation, studies on related ginger compounds like 6-gingerol and 6-shogaol provide insights into potential mechanisms, such as the repression of genes related to hyphae and biofilm formation. nih.govpatrinum.chnih.gov
Interactions with Microbial Enzymes
The interaction of 8-shogaol with microbial enzymes is an area of ongoing research. While direct studies specifically detailing 8-shogaol's interactions with a broad spectrum of microbial enzymes are limited in the provided search results, related research offers some context. For instance, studies on the biotransformation of ginger compounds, including shogaols, by bacterial glycosyltransferases indicate that these enzymes can modify shogaol structures, potentially affecting their activity and interaction with microbial systems. asm.org Additionally, the antimicrobial activity of ginger extracts, which contain shogaols, against various bacteria like Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli suggests potential interactions with essential microbial processes, which could involve enzymatic pathways. nih.govresearchgate.net Furthermore, the mechanism underlying the anti-platelet activity of ginger compounds, including shogaols, may be related to the attenuation of COX-1/Tx synthase enzymatic activity, although this pertains to human enzymes rather than microbial ones. nih.govdovepress.com
Other Biological Activities
Beyond its effects on microbial systems, 8-shogaol has demonstrated a range of other biological activities in preclinical investigations.
Antiplatelet Activity
8-Shogaol exhibits antiplatelet activity. Studies have reported that 8-shogaol can inhibit arachidonic acid-induced platelet activation in human whole blood. nih.govdovepress.com The half-maximal inhibitory concentration (IC50) for 8-shogaol's antiplatelet activity has been reported as 5 μM. medchemexpress.commedchemexpress.comchemondis.comcenmed.com This activity is considered more potent than that of aspirin (B1665792) under similar experimental conditions, where aspirin showed an IC50 value of 20 ± 11 μM. nih.govdovepress.com The mechanism may involve the attenuation of COX-1/thromboxane synthase enzymatic activity. nih.govdovepress.com
Here is a table summarizing the antiplatelet activity:
| Compound | IC50 (μM) for Antiplatelet Activity (Arachidonic Acid-induced) |
| 8-Shogaol | 5 medchemexpress.commedchemexpress.comchemondis.comcenmed.com |
| Aspirin | 20 ± 11 nih.govdovepress.com |
| 8-Gingerol (B1664213) | 3 to 7 nih.govdovepress.com |
| 8-Paradol | 3 to 7 nih.govdovepress.com |
| 6-Gingerol | Antiplatelet activity reported dovepress.com |
| 6-Shogaol | Antiplatelet activity reported dovepress.com |
Neuroprotective Effects
Preclinical studies suggest that 8-shogaol may possess neuroprotective effects. Research in mice models has shown that shogaol treatment can improve metabolic profiles and reduce the expression of neuroinflammatory genes in the cortex and hippocampus. nih.govresearchgate.netresearchgate.net Shogaol treatment has also been observed to improve blood-brain barrier integrity and rescue behavioral impairments, including improving anxiety and depression in mice treated with metals and a high-fat diet. nih.govresearchgate.netresearchgate.net Other studies on 6-shogaol, a related compound, have indicated neuroprotective effects through antioxidant action, increasing brain-derived neurotrophic factor (BDNF), protecting neurons, and inhibiting the production of pro-inflammatory cytokines. informaticsjournals.co.inkarger.com
Anti-obesity Effects
Investigations into the anti-obesity effects of ginger compounds have included shogaols. Studies using 3T3-L1 adipocytes, a murine embryonic preadipocyte cell line, have shown that treatment with 40 µM of 6-shogaol, 8-gingerol, or 10-gingerol (B1664516) can decrease the content of lipids. semanticscholar.org A mix of ginger phenols including 6-, 8-, and 10-gingerols and 6-, 8-, and 10-shogaols at a dose of 2 µg/ml reduced lipid content in 3T3-L1 adipocytes. semanticscholar.org The lipolytic effect of 6-shogaol has also been previously reported. semanticscholar.org While clinical trials using steamed ginger ethanolic extract rich in 6-shogaol have shown reductions in body weight, BMI, and body fat level, these studies often involve a mix of compounds, and the specific contribution of 8-shogaol requires further focused investigation. semanticscholar.orgd-nb.info Some ginger compounds, including 6-shogaol, may act as PPAR-δ agonists, potentially influencing energy homeostasis and reducing lipid deposition. semanticscholar.org
Here is a table summarizing some findings on anti-obesity effects in 3T3-L1 adipocytes:
| Compound(s) | Concentration | Effect on Lipid Content in 3T3-L1 Adipocytes |
| 6-Shogaol | 40 µM | Decreased lipid content semanticscholar.org |
| 8-Gingerol | 40 µM | Decreased lipid content semanticscholar.org |
| 10-Gingerol | 40 µM | Decreased lipid content semanticscholar.org |
| Mix of 6-, 8-, 10-gingerols and 6-, 8-, 10-shogaols | 2 µg/ml | Reduced lipid content by 45.52±7.8% (pre-differentiation) and 35.95±0.76% (post-differentiation) semanticscholar.org |
Anti-diabetic Mechanisms
Preclinical research suggests that 8-shogaol may exert anti-diabetic effects through several mechanisms. Studies have indicated that ginger extract, containing shogaols and gingerols, can enhance insulin (B600854) production, improve intestinal integrity, and counteract mitochondrial dysfunction in rodent models of diabetes induced by a high-fat diet and streptozotocin. mdpi.com Specifically, a gingerol-enriched ginger extract (GEG) containing 0.39% 8-shogaol, when administered as 0.75% wt/wt in the diet for 8 weeks, was shown to improve glucose tolerance and increase pancreatic insulin content in diabetic rats. mdpi.com This effect was partially attributed to enhanced intestinal barrier function, evidenced by increased Claudin-3 expression, and a reduction in mitochondrial oxidative stress and inflammation. mdpi.com
Another study focusing on 6-shogaol, a related shogaol, in streptozotocin-induced diabetic mice demonstrated that administration significantly decreased blood glucose levels and body weight. nih.gov It also attenuated pathological changes in the pancreas, kidney, and liver, suggesting a protective effect against diabetes-induced organ damage. nih.gov While this study focused on 6-shogaol, it highlights the potential of shogaols in mitigating diabetic complications.
Research on other ginger compounds, such as gingerols, has indicated mechanisms including elevated glucose absorption, induction of AMP-activated protein kinase phosphorylation, and promotion of GLUT-4 translocation. nih.gov Although these findings are primarily related to gingerols, they provide context for the broader anti-diabetic potential of ginger constituents, including shogaols.
Analgesic Properties
8-Shogaol has been investigated for its potential analgesic properties in preclinical settings. Studies have reported that purified metabolites from Zingiber officinale, such as 8-shogaol and zingiberene, exhibit analgesic effects. researchgate.net Research suggests that the transient receptor potential vanilloid 1 (TRPV1) channel, a heat-activated cation channel modulated by inflammatory mediators and involved in acute and chronic pain, may be a target for the analgesic effects of 8-shogaol. researchgate.net
Preclinical studies using inflammatory murine models have shown that 8-shogaol can suppress lipopolysaccharide (LPS)-mediated cytokine production, including key inflammatory mediators such as COX-2, TNFα, IL-6, and IL-1β. researchgate.net Inhibition of COX-2 is a known mechanism for analgesic and anti-inflammatory effects. cenmed.commedchemexpress.com
Various animal models of pain, including spinal nerve ligation-induced neuropathic pain, inflammatory pain, diabetic neuropathy, oxaliplatin-induced neuropathy, and fibromyalgia, have been used to evaluate the pain-ameliorating effects of ginger extract and its active ingredients, including shogaols. mdpi.com These studies have reported alleviation of pain-related parameters such as mechanical allodynia and mechanical, thermal, and cold hyperalgesia. mdpi.com
Modulation of Airway Smooth Muscle Tone
Preclinical investigations have explored the effects of 8-shogaol on airway smooth muscle tone, relevant to respiratory conditions such as asthma. Studies using isolated human airway smooth muscle (ASM) have shown that ginger extract induces significant and rapid relaxation. researchgate.net Purified ginger constituents, including 6-gingerol, 8-gingerol, and 6-shogaol, were found to induce rapid relaxation of pre-contracted ASM in both guinea pig and human trachea. researchgate.net
Further research indicated that 8-gingerol and 6-shogaol can decrease calcium responses to agonists like bradykinin (B550075) and acetylcholine (B1216132) and reduce Ca2+ influx through L-type calcium channels in human ASM cells. nih.gov This modulation of intracellular calcium ([Ca2+]i) is a key mechanism in regulating ASM contraction and relaxation. researchgate.netnih.gov
Studies have also demonstrated that components like 6-gingerol, 8-gingerol, and 6-shogaol can potentiate β-agonist-induced ASM relaxation. nih.gov This potentiation may involve the inhibition of phosphodiesterase 4D (PDE4D) and modulation of cytoskeletal regulatory proteins. nih.gov Specifically, 6-shogaol showed a notable effect on shifting the half-maximal effective concentration of the β-agonist isoproterenol. nih.gov Both 8-gingerol and 6-shogaol were found to inhibit phospholipase C β activity, while 6-shogaol also inhibited Ras homolog gene family member A activation. nih.gov
In an in vivo mouse model, nebulization of 8-gingerol significantly attenuated airway resistance induced by methacholine (B1211447) challenge, further supporting the potential for ginger constituents to modulate airway hyperresponsiveness. researchgate.net
Here is a summary of some preclinical findings:
| Section | Model System | Key Findings Related to 8-Shogaol (or related shogaols/ginger extract) |
| 3.5.4. Anti-diabetic Mechanisms | High-fat diet and STZ-induced diabetic rats | Gingerol-enriched ginger extract (containing 8-shogaol) enhanced insulin production, improved intestinal integrity, and counteracted mitochondrial dysfunction, leading to improved glucose tolerance. mdpi.com |
| STZ-induced diabetic mice | 6-Shogaol decreased blood glucose, body weight, and attenuated pathological changes in pancreas, kidney, and liver. nih.gov | |
| 3.5.5. Analgesic Properties | Inflammatory murine models (LPS-induced) | 8-Shogaol suppressed production of inflammatory cytokines (COX-2, TNFα, IL-6, IL-1β). researchgate.net |
| Various animal pain models | Ginger extract and active ingredients (including shogaols) ameliorated pain-related parameters. mdpi.com | |
| 3.5.6. Modulation of Airway Smooth Muscle Tone | Isolated human/guinea pig ASM, human ASM cells | 8-Shogaol (and 6-shogaol) induced rapid relaxation of pre-contracted ASM. researchgate.net Decreased calcium responses and Ca2+ influx. nih.gov |
| Human ASM cells | 6-Shogaol potentiated β-agonist-induced relaxation, inhibited PDE4D and phospholipase C β, and inhibited RhoA activation. nih.gov | |
| Mouse model (methacholine challenge) | 8-Gingerol attenuated airway resistance. researchgate.net |
Molecular Mechanisms and Cellular Signaling Pathways of 8 Shogaol
Kinase and Receptor Modulation
8-Shogaol has been shown to interact with and modulate the activity of several crucial kinases and receptors involved in cellular processes such as inflammation, proliferation, and pain sensation.
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a pivotal signaling protein involved in inflammatory responses and other cellular processes. Studies indicate that 8-shogaol can selectively and directly inhibit TAK1 activity. This inhibition is reported to occur through binding to the ATP-binding pocket of TAK1. medchemexpress.com By suppressing TAK1, 8-shogaol subsequently inhibits downstream signaling pathways, including the IKK, Akt, and MAPK pathways. medchemexpress.comresearchgate.netnih.gov This mechanism contributes to the anti-inflammatory effects observed with 8-shogaol, particularly in the context of conditions like rheumatoid arthritis, where it has shown inhibitory effects against TNF-α-, IL-1β-, and IL-17-mediated inflammation and migration in fibroblast-like synoviocytes. researchgate.netnih.govnih.gov
Cyclooxygenase-2 (COX-2) Modulation
Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the production of prostaglandins (B1171923), key mediators of inflammation. 8-Shogaol has been demonstrated to modulate COX-2 expression and activity. Studies have shown that 8-shogaol can inhibit COX-2, which contributes to its anti-inflammatory effects and can lead to a decline in certain cell types, such as human leukemia cells. medchemexpress.com In lipopolysaccharide (LPS)-induced inflammatory models, 8-shogaol treatment has been shown to dramatically downregulate the protein levels of inflammatory cytokines, including COX-2, IL-1β, IL-6, and TNF-α, in a dose-dependent manner in macrophages. mdpi.com Furthermore, 8-shogaol, along with other ginger phytochemicals, can diminish the expression of proinflammatory genes, such as COX-2, induced by LPS. mdpi.com
Transient Receptor Potential Vanilloid 1 (TRPV1) Targeting
Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel known as a heat- and pain-sensitive receptor. It is targeted by vanilloid compounds, including those found in ginger, which contribute to their pungency and analgesic effects. ijvets.comresearchgate.netnih.gov 8-Shogaol has been shown to target and activate TRPV1. nih.govtandfonline.com Research indicates that 8-shogaol can specifically activate TRPV1 in cells expressing the receptor, such as HEK293T cells and dorsal root ganglion (DRG) neurons. nih.gov This activation can lead to an increase in intracellular calcium concentration. nih.govtandfonline.com Mutational and computational studies have identified key binding sites for the interaction between 8-shogaol and TRPV1, including residues like Leu515, Leu670, Ile573, Phe587, Tyr511, and Phe591. nih.gov The interaction is described as having a "head-down tail-up" orientation with important contributions from hydrogen bonds and van der Waals interactions. nih.gov Activation of TRPV1 by 8-shogaol has been linked to analgesic effects, particularly in acute and inflammatory pain models. researchgate.netnih.gov
Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Activation
Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a central regulator of cellular energy homeostasis and is involved in various physiological and metabolic processes, including inflammation. Chronic inflammation is often associated with reduced AMPK activity. frontiersin.org While some studies have investigated the effect of ginger extracts and other ginger compounds like 6-gingerol (B72531) on AMPK activation, research specifically on 8-shogaol's direct activation of AMPK is less extensively documented compared to other mechanisms. Some studies suggest that ginger phytochemicals might exert anti-inflammatory effects by suppressing mTOR and increasing AMPK activity. frontiersin.org However, one study investigating ginger extract and its components found that while ginger extract promoted mitochondrial biogenesis via AMPK-PGC1ɑ signaling, 6-gingerol, but not 6-shogaol (B1671286) at the tested concentrations, appeared to be the main active component for this effect. nih.gov Further research is needed to fully elucidate the extent and mechanisms of 8-shogaol's potential to activate AMPK.
Inflammatory Signaling Axis Intervention
8-Shogaol significantly intervenes in key inflammatory signaling pathways, contributing to its potent anti-inflammatory properties.
NF-κB Pathway Modulation
The NF-κB pathway is a predominant inflammatory cascade that plays a crucial role in regulating the expression of numerous pro-inflammatory genes. 8-Shogaol has been shown to modulate the NF-κB pathway, leading to the suppression of inflammatory responses. nih.govmdpi.commdpi.comresearchgate.net Its anti-inflammatory efficacy is mediated, in part, by the inhibition of NF-κB activation and translocation. mdpi.commdpi.combiomolther.org By interfering with NF-κB signaling, 8-shogaol can diminish the expression of various inflammatory mediators, including COX-2, TNFα, IL-1β, and IL-6. nih.govmdpi.commdpi.comresearchgate.net Studies in LPS-induced inflammatory models and in conditions like colitis have demonstrated that 8-shogaol treatment downregulates the levels of these pro-inflammatory cytokines and suppresses NF-κB phosphorylation. mdpi.commdpi.comfrontiersin.orgresearchgate.net This modulation of the NF-κB pathway is a key mechanism underlying the anti-inflammatory effects of 8-shogaol. mdpi.comphysiology.org
Data Table: Summary of 8-Shogaol's Molecular Targets and Effects
| Target/Pathway | Effect Observed | Relevant Research Findings |
| Transforming Growth Factor-β-Activated Kinase 1 (TAK1) | Inhibition (direct, ATP-binding pocket) | Suppresses downstream IKK, Akt, and MAPK pathways; inhibits TNF-α-, IL-1β-, and IL-17-mediated inflammation in RA-FLS. medchemexpress.comresearchgate.netnih.gov |
| Cyclooxygenase-2 (COX-2) | Modulation (inhibition of expression and activity) | Leads to decline in certain cell types; downregulates protein levels in LPS-induced macrophages; diminishes expression of pro-inflammatory genes. medchemexpress.commdpi.commdpi.com |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Targeting and Activation | Specifically activates TRPV1 in expressing cells; increases intracellular calcium; binds to key residues; linked to analgesic effects in inflammatory pain. researchgate.netnih.govnih.govtandfonline.commdpi.com |
| Adenosine Monophosphate-Activated Protein Kinase (AMPK) | Potential Modulation (less extensively documented for direct activation) | Ginger phytochemicals may suppress mTOR and increase AMPK; 6-gingerol, not 8-shogaol, was main active component for mitochondrial biogenesis via AMPK in one study. frontiersin.orgnih.gov |
| NF-κB Pathway | Modulation (inhibition of activation and translocation) | Suppresses inflammatory responses; diminishes expression of COX-2, TNFα, IL-1β, IL-6; downregulates cytokine levels and NF-κB phosphorylation in inflammatory models. nih.govmdpi.commdpi.comfrontiersin.orgresearchgate.netbiomolther.org |
MAPK Signaling Pathway Suppression (IKK, Akt, MAPK)
Research indicates that 8-shogaol can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, along with related kinases such as IKK and Akt. Studies have shown that 8-shogaol selectively and directly inhibits the activity of Transforming Growth Factor-β (TGF-β)-activated kinase 1 (TAK1). nih.govresearchgate.netmedchemexpress.comresearchgate.net TAK1 is a crucial signaling protein involved in both inflammatory responses and mesenchymal stem cell proliferation. researchgate.netresearchgate.net By inhibiting TAK1, 8-shogaol subsequently suppresses downstream signaling pathways, including IKK, Akt, and MAPK pathways. nih.govresearchgate.netmedchemexpress.comresearchgate.net This suppression contributes to its anti-inflammatory effects. nih.govresearchgate.net
In the context of rheumatoid arthritis, 8-shogaol has demonstrated significant inhibitory effects against TNF-α-, IL-1β-, and IL-17-mediated inflammation and migration in fibroblast-like synoviocytes (FLS) derived from rheumatoid arthritis patients, as well as in a 3D synovial culture system. nih.govresearchgate.net These effects are linked to its ability to suppress IKK, Akt, and MAPK signaling pathways. nih.govresearchgate.netresearchgate.net
While 6-shogaol has been reported to inhibit the PI3K/Akt/mTOR signaling pathway by directly targeting Akt1 and Akt2, providing insight into related shogaol mechanisms, the specific direct binding targets of 8-shogaol within the IKK, Akt, and MAPK pathways downstream of TAK1 require further detailed elucidation. aacrjournals.org
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity and inflammation by mediating the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines like IL-1β and IL-18. nih.govresearchgate.net Studies have investigated the effects of ginger phytochemicals, including 8-shogaol, on canonical NLRP3 inflammasome-mediated IL-1β secretion in immune cells such as human THP-1 macrophages. nih.govresearchgate.netfrontiersin.org
Research indicates that 8-shogaol can effectively reduce the secretion of TNF and IL-1β, as well as decrease the protein levels of NLRP3 and caspase-1 in LPS and ATP-stimulated human THP-1 macrophages. nih.govresearchgate.netfrontiersin.org This suggests that 8-shogaol inhibits the canonical NLRP3 inflammasome activation pathway. nih.govresearchgate.netfrontiersin.org
A comparative study on the inhibitory capacities of various gingerols and shogaols on NLRP3 inflammasome-mediated IL-1β secretion found that shogaols generally exhibit a more potent inhibitory capacity than their corresponding gingerols. nih.govresearchgate.netfrontiersin.org Among the tested compounds, 6-shogaol was identified as the most potent inhibitor of NLRP3-mediated inflammasome activation. nih.govfrontiersin.org The study also suggested that increasing the alkyl side chain length might negatively impact the anti-inflammatory potential of shogaols in this context. nih.govfrontiersin.org
Apoptotic and Autophagic Cascade Regulation
8-Shogaol has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines, including human leukemia cells and gastric cancer cells. mdpi.comnih.govnih.govresearchgate.netnih.gov This induction of apoptosis involves the regulation of several key cascades, including the caspase cascade, the mitochondrial apoptotic pathway, endoplasmic reticulum stress response, and the p53 pathway. Autophagy, another cellular process, can interact with apoptosis, and excessive autophagy may also lead to cell death. scispace.comcellsignal.com
Caspase Cascade Activation (Caspase-3, Caspase-9)
Activation of the caspase cascade is a central event in the execution phase of apoptosis. 8-Shogaol has been demonstrated to induce caspase-dependent apoptosis. mdpi.comnih.govnih.govresearchgate.netnih.gov Studies in human leukemia HL-60 cells have shown that 8-shogaol treatment leads to the processing and activation of procaspase-9 and procaspase-3. nih.govnih.gov Western blot analysis has confirmed that 8-shogaol mediates the time-dependent cleavage of caspase-3 and caspase-9. mdpi.com The activation of caspase-3 is followed by the cleavage of downstream substrates such as PARP. nih.gov
In gastric cancer cells, 8-shogaol treatment increased caspase-3 activity and cytotoxicity in a time-dependent manner. mdpi.comnih.gov Co-treatment with a pan-caspase inhibitor, Z-VAD-FMK, blocked 8-shogaol-mediated caspase-dependent apoptotic cell death, confirming the involvement of caspases in this process. mdpi.comnih.gov
Here is a table summarizing the effect of 8-Shogaol on Caspase-3 activity in gastric cancer cells:
| Cell Line | 8-Shogaol Concentration | Treatment Duration | Effect on Caspase-3 Activity | Citation |
| NCI-N87 | 10 µM | Time-dependent | Increased | mdpi.com |
| AGS | 10 µM | Time-dependent | Increased | mdpi.com |
Mitochondrial Apoptotic Pathway Engagement (Cytochrome c Release)
The mitochondrial apoptotic pathway, also known as the intrinsic pathway, is initiated by intracellular signals that lead to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key event in this pathway is the release of cytochrome c. scielo.org.ar
8-Shogaol has been shown to induce apoptosis through mechanisms involving the mitochondrial pathway. nih.govacs.orgnih.govnih.govacs.org In human leukemia HL-60 cells, treatment with 8-shogaol caused a rapid loss of mitochondrial transmembrane potential and the release of mitochondrial cytochrome c into the cytosol. nih.govnih.gov The release of cytochrome c into the cytosol is crucial for the formation of the apoptosome, a complex that activates caspase-9, subsequently leading to the activation of executioner caspases like caspase-3. scielo.org.ar This suggests that 8-shogaol triggers mitochondrial dysfunction, leading to cytochrome c release and the subsequent activation of the caspase cascade. nih.gov
Endoplasmic Reticulum Stress Response Induction (PERK-CHOP Pathway)
The endoplasmic reticulum (ER) is a critical organelle involved in protein folding, modification, and transport. Various cellular stresses, including oxidative stress, can disrupt ER function and lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. Prolonged or excessive ER stress can trigger apoptotic cell death through the activation of specific signaling pathways, such as the unfolded protein response (UPR). mdpi.comnih.gov The PERK-CHOP pathway is one of the major branches of the UPR that can lead to apoptosis. mdpi.comnih.govnih.gov
Studies have demonstrated that 8-shogaol induces endoplasmic reticulum stress responses. mdpi.comnih.govresearchgate.netnih.govresearchgate.netvulcanchem.comresearchgate.net In gastric cancer cells, 8-shogaol treatment induced intracellular reactive oxygen species (ROS) production and intracellular calcium (Ca²⁺) release, which are known to mediate ER stress. mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net This ER stress response occurs via the PERK-CHOP signaling pathway. mdpi.comnih.govresearchgate.netnih.govresearchgate.net
8-Shogaol treatment enhanced the mRNA levels of CHOP, GRP78, and ATF4, and increased the protein levels of p-eIF2α, p-PERK, CHOP, ATF4, and GRP78 in gastric cancer cells, indicating the activation of the PERK-CHOP pathway. mdpi.comnih.gov Co-treatment with an ER stressor like Thapsigargin synergistically enhanced apoptosis and cell death in 8-shogaol-treated cells. mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net Conversely, loss of PERK or CHOP function suppressed ER-stress-induced apoptosis and cell death mediated by 8-shogaol. mdpi.comnih.govresearchgate.netnih.govresearchgate.net
p53 Pathway Activation (PUMA Induction, Bcl-2 Downregulation, XIAP Perturbation)
The p53 tumor suppressor protein plays a crucial role in regulating cell cycle arrest and apoptosis in response to various cellular stresses, including DNA damage and oxidative stress. Activation of the p53 pathway can lead to the induction of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. plos.org
Research suggests that 8-shogaol can induce apoptosis through an oxidative stress-mediated p53 pathway. acs.orgnih.govnih.govresearchgate.netacs.org Studies in human colon cancer cells have shown that 8-shogaol treatment activates a p53 pathway that ultimately leads to apoptosis. acs.orgnih.govnih.govresearchgate.netacs.org This involves the induction of p53-upregulated modulator of apoptosis (PUMA) and the downregulation of B-cell lymphoma 2 (Bcl-2). acs.orgnih.govnih.govresearchgate.netacs.org PUMA is a pro-apoptotic protein that can promote mitochondrial outer membrane permeabilization, while Bcl-2 is an anti-apoptotic protein that inhibits this process. cellsignal.comnih.govresearchgate.net
The activation of the p53 pathway by 8-shogaol, leading to PUMA induction and Bcl-2 downregulation, contributes to the release of cytochrome c from mitochondria. acs.orgnih.govnih.govresearchgate.netacs.org Furthermore, this pathway involves the perturbation of inhibitory interactions of X-linked inhibitor of apoptosis protein (XIAP) with caspases, ultimately leading to the activation and cleavage of caspase-9 and caspase-3. acs.orgnih.govnih.govresearchgate.netacs.org This highlights the intricate interplay between oxidative stress, the p53 pathway, the mitochondrial pathway, and the caspase cascade in 8-shogaol-induced apoptosis.
Here is a table summarizing the effects of 8-Shogaol on key proteins in the p53 apoptotic pathway in human colon cancer cells:
| Protein | Effect of 8-Shogaol Treatment | Citation |
| PUMA | Increased expression | acs.orgnih.govnih.govresearchgate.netacs.org |
| Bcl-2 | Decreased expression | acs.orgnih.govnih.govresearchgate.netacs.org |
| XIAP | Perturbation of inhibitory interactions with caspases | acs.orgnih.govnih.govresearchgate.netacs.org |
| Caspase-9 | Activation and cleavage | acs.orgnih.govnih.govresearchgate.netacs.org |
| Caspase-3 | Activation and cleavage | acs.orgnih.govnih.govresearchgate.netacs.org |
Oxidative Stress Response Modulation
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a critical role in various physiological and pathological processes, including cancer and inflammation. researchgate.net 8-Shogaol has demonstrated the ability to modulate the cellular oxidative stress response through several mechanisms.
Reactive Oxygen Species (ROS) Generation and Regulation
8-Shogaol has been shown to induce the production of intracellular ROS, including superoxide (B77818) anion and hydrogen peroxide, in various cell types, such as human leukemia HL-60 cells and gastric cancer cells. nih.govnih.govnih.gov This increase in ROS can lead to oxidative stress. nih.gov However, excessive ROS accumulation can also mediate oxidative stress and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis and cell death. nih.gov Studies have suggested that 8-shogaol-induced apoptosis in leukemia cells is a ROS-dependent process. nih.gov The loss of mitochondrial membrane potential is accompanied by increased ROS generation in HL-60 cells treated with 8-shogaol. nih.gov
NADPH Oxidase 4 (NOX4) Activation
NADPH oxidases (NOXs), particularly NOX4, are significant contributors to ROS production and the regulation of ER stress signaling pathways. nih.gov Research indicates that 8-shogaol-induced ROS generation is related to the activation of NOX4. nih.govresearchgate.netdntb.gov.ua The activation of NOX4 has been shown to mediate ER-stress-induced apoptosis by promoting ROS and intracellular Ca2+ release in 8-shogaol-treated cells. nih.govmdpi.com Silencing NOX4 or treating cells with ROS inhibitors (such as NAC or DPI) inhibited the increase in ROS, caspase-3 activity, cytotoxicity, and the PERK-ATF4-CHOP signaling pathway in 8-shogaol-treated gastric cancer cells. nih.govnih.govresearchgate.netmdpi.com This suggests that NOX4 is a regulator of ROS generation promoted by 8-shogaol treatment. mdpi.com
Nrf2 Signaling Pathway Activation
The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial defense mechanism against oxidative stress. Nrf2 is a transcription factor that regulates the expression of various antioxidant and phase II detoxifying enzymes. While the provided search results primarily discuss the activation of the Nrf2/HO-1 pathway by 6-shogaol nih.govsigmaaldrich.comnih.govresearchgate.netchemfaces.com, one result mentions that shogaols in general protect human primary epidermal melanocytes against oxidative stress by activating Nrf2-antioxidant response sigmaaldrich.com. Another study on 6-shogaol suggests that the capacity of activating Nrf2/HO-1 is the basis for the observed structure-activity relationship among ginger compounds in inducing HO-1. nih.gov While direct evidence for 8-shogaol strongly activating Nrf2 in the provided results is limited compared to 6-shogaol, the shared structural characteristics and observed antioxidant effects of shogaols suggest a potential involvement of the Nrf2 pathway.
Heme Oxygenase-1 (HO-1) Induction
Heme oxygenase-1 (HO-1) is an inducible enzyme that plays a protective role against oxidative stress and inflammation. Its expression is largely regulated by the Nrf2 pathway. Similar to the Nrf2 pathway, the provided search results strongly indicate that 6-shogaol induces HO-1 expression, often in an Nrf2-dependent manner. nih.govnih.govresearchgate.net One study explicitly states that HO-1 induction appears to contribute to the antiproliferative effect of 6-shogaol. nih.gov While the direct induction of HO-1 specifically by 8-shogaol is not as prominently highlighted in these results as for 6-shogaol, the close structural relationship between shogaols and the evidence for 6-shogaol's activity suggest that 8-shogaol may also influence HO-1 levels, potentially through Nrf2 activation.
Other Intervening Signaling Networks
Beyond oxidative stress modulation, 8-Shogaol interacts with other signaling pathways, influencing various cellular processes.
PPAR-γ Involvement
Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating gene expression involved in adipogenesis, lipid metabolism, and glucose homeostasis, as well as modulating inflammatory responses researchgate.netfrontiersin.org. Activation of PPAR-γ can lead to the transcription of genes that improve insulin (B600854) sensitivity and reduce inflammation frontiersin.org.
Some research indicates that ginger constituents, including shogaols, may exert anti-inflammatory effects by activating PPAR-γ frontiersin.org. Specifically, 6-shogaol has been shown to attenuate LPS-induced inflammation in BV2 microglia cells by activating PPAR-γ informaticsjournals.co.infrontiersin.orgsigmaaldrich.com. This activation is suggested as a mechanism by which 6-shogaol blocks the production of inflammatory mediators frontiersin.org. Studies have also evaluated the effect of 6-shogaol on the expression of adipocyte fatty acid binding protein 4 (aP2), a downstream protein of PPAR-γ, observing an increase in aP2 protein expression following treatment researchgate.netnih.gov. This suggests a potential link between shogaol treatment and PPAR-γ-mediated gene expression researchgate.netnih.gov. While direct evidence specifically for 8-shogaol's interaction and activation of PPAR-γ is less extensively documented compared to 6-shogaol in the provided search results, the involvement of shogaols in PPAR-γ activation as a mechanism for their anti-inflammatory and metabolic effects is a subject of ongoing research frontiersin.orgresearchgate.net. One study investigating 6-gingerol and 6-shogaol interactions with various proteins, including PPAR-γ, using molecular docking, did not find compatible interaction patterns for PPAR-γ, suggesting it might be an unlikely target in that specific context tjnpr.org. However, other studies propose that ginger extract's activation of PPAR-γ may be due to the presence of 6-shogaol, identified as a PPAR-γ activator researchgate.net.
Impact on Glucose Transporter Type 4 (GLUT4) Pathways
Glucose transporter type 4 (GLUT4) is a key protein responsible for insulin-stimulated glucose uptake in adipocytes and skeletal muscle cells, playing a critical role in maintaining glucose homeostasis researchgate.netnih.govdovepress.com. The translocation of GLUT4 from intracellular vesicles to the plasma membrane is a crucial step for efficient glucose uptake researchgate.netnih.govsemanticscholar.org.
Research suggests that ginger and its bioactive compounds can influence glucose utilization pathways, including those involving GLUT4 nih.govresearchgate.netresearchgate.netsemanticscholar.org. While some studies primarily focus on gingerols, particularly 6-gingerol and 8-gingerol (B1664213), showing they enhance glucose uptake by increasing GLUT4 translocation to the cell surface in muscle cells and adipocytes, shogaols have also been implicated researchgate.netresearchgate.netnih.govsemanticscholar.org. For instance, 6-shogaol has been shown to promote glucose utilization in 3T3-L1 adipocytes and C2C12 myotubes researchgate.netnih.gov. This effect was found to be associated with the activation of the AMP-activated protein kinase (AMPK) pathway, which is known to play a role in glucose uptake and GLUT4 translocation researchgate.netnih.govdovepress.com. The AKT pathway is also considered essential for glucose uptake under both basal and treatment conditions, and an AKT inhibitor suppressed both basal and 6-shogaol-enhanced glucose consumption nih.gov. Although direct evidence specifically detailing 8-shogaol's precise impact on GLUT4 translocation pathways is less prevalent in the provided results compared to 6-shogaol and gingerols, the observed effects of shogaols on glucose utilization and their association with pathways like AMPK and AKT suggest an indirect or direct influence on GLUT4-mediated glucose uptake researchgate.netnih.gov.
| Compound Name | PubChem CID |
| 8-Shogaol | 6442560 |
Structure Activity Relationship Sar Studies of 8 Shogaol and Analogs
Influence of α,β-Unsaturated Carbonyl Moiety on Bioactivity
The presence of the α,β-unsaturated carbonyl group is a key structural feature of shogaols, including 8-shogaol. This moiety is considered important for retaining biological activity and is involved in reactions such as the Michael reaction. nih.gov Research suggests that this functional group contributes significantly to the higher anti-inflammatory and antioxidant capacities observed in shogaols compared to their corresponding gingerols. frontiersin.orgmdpi.comresearchgate.net For instance, the superior antioxidant effect of 6-shogaol (B1671286) over gingerols has been attributed to the presence of the α,β-unsaturated ketone moiety. researchgate.net This suggests that the reactivity associated with this group plays a crucial role in mediating certain biological effects, potentially through interactions with cellular targets like Keap1, a negative regulator of NRF2. nih.govfrontiersin.org
Effects of Alkyl Chain Length on Biological Activity
The length of the alkyl side chain in shogaols and gingerols significantly influences their biological activities. Studies have shown that increasing the alkyl chain length can impact potency, although conflicting reports exist regarding the optimal length for all activities. nih.govrsc.org For certain activities, such as antibacterial effects, an increase in alkyl chain length up to 12 carbons has been reported to lead to increased activity. rsc.org In the context of COX-2 inhibition, a 14-carbon chain length was suggested as optimal among gingerol derivatives. frontiersin.org However, for antioxidant properties, shorter carbon chains of compounds like 6-gingerol (B72531) and 6-shogaol appear to contribute to greater potency compared to those with longer chains. researchgate.net The varying effects of alkyl chain length highlight the complexity of SAR, where the optimal chain length can be dependent on the specific biological target or pathway involved.
Comparative Potency with Gingerol Analogs
Shogaols are generally considered to exhibit more potent biological activities than their corresponding gingerols. frontiersin.orgnih.gov This difference in potency is often attributed to the structural variation between the two classes of compounds, specifically the presence of the α,β-unsaturated carbonyl group in shogaols, which is formed by the dehydration of the β-hydroxy group in gingerols. wikipedia.orgpreprints.org For example, 6-shogaol has demonstrated higher anti-inflammatory activity compared to 6-gingerol, 8-gingerol (B1664213), and 10-gingerol (B1664516), showing greater inhibition of nitrite (B80452) and PGE2 release at a given concentration. frontiersin.org Similarly, in studies investigating anti-platelet and COX-2 inhibitory activities, 8-shogaol showed potent effects. cenmed.com The increased lipophilicity of shogaols due to the absence of the hydroxyl group in the side chain may also contribute to their superior bioavailability and thus enhanced potency in some cases. nih.gov
Structural Determinants for Specific Pharmacological Effects
SAR studies have identified specific structural features that are critical for the various pharmacological effects of 8-shogaol and its analogs. For COX-2 inhibition, key determinants include the lipophilicity of the alkyl side chain, the substitution pattern of hydroxy and carbonyl groups on the side chain, and the substitution pattern of hydroxy and methoxy (B1213986) groups on the aromatic moiety. capes.gov.br The presence of a free hydroxyl group at the C3 or C4 position of the aromatic ring has been found to be important for potent COX-2 inhibition. rsc.org For anti-biofilm activity, the length of the alkyl chain and the presence of a hydrogen bond acceptor on the aromatic ring are influential factors. rsc.org In the context of anti-inflammatory effects mediated through NRF2 activation, the α,β-unsaturated carbonyl group is a crucial pharmacophoric feature. nih.govfrontiersin.org Studies on 5-HT3 receptor blocking activity have also provided insights into the relative potencies of various ginger constituents, indicating that both shogaols and gingerols exhibit activity, with some shogaols showing comparable or greater potency than certain gingerols depending on the specific analog. thieme-connect.com
Here is a table summarizing some comparative potency data:
| Compound | Activity | IC50 / Effect | Reference |
| 6-Shogaol | VSMC proliferation inhibition | 2.7 μM | nih.gov |
| 6-Gingerol | VSMC proliferation inhibition | 5.3–13.2 μM | nih.gov |
| 6-Shogaol | Nitrite release inhibition | 80% at 6 μM | frontiersin.org |
| 6-Shogaol | PGE2 release inhibition | 87% at 6 μM | frontiersin.org |
| 10-Gingerol | COX-2 inhibition | Highest among tested gingerols | frontiersin.org |
| 8-Shogaol | Anti-platelet activity | 5 μM | cenmed.com |
| 8-Shogaol | COX-2 inhibition | 17.5 μM | cenmed.com |
| 8-Shogaol | Inhibition of IL-17-mediated IL-6 secretion | Highest inhibitory activity | nih.gov |
| 10-Shogaol (B192378) | iNOS and COX-2 expression inhibition, NF-κB activity inhibition | Most potent | nih.gov |
Preclinical Model Systems in 8 Shogaol Research
In Vitro Cellular Models
In vitro cellular models provide a controlled environment to investigate the direct effects of 8-shogaol on specific cell types and to elucidate underlying molecular mechanisms.
Fibroblast-Like Synoviocytes (FLS) and 3D Synovial Systems
Fibroblast-like synoviocytes (FLS) play a significant role in the pathogenesis of rheumatoid arthritis (RA), contributing to synovial inflammation and joint damage. researchgate.netresearchgate.net Targeting FLS has been proposed as a therapeutic strategy for RA. researchgate.netnih.gov
Research has investigated the effects of 8-shogaol on FLS derived from rheumatoid arthritis patients. Studies have shown that 8-shogaol can significantly inhibit inflammation and migration mediated by pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-17 in RA-FLS. researchgate.netnih.govmdpi.com These effects were observed at concentrations of 5 µM and 10 µM. researchgate.netmdpi.comcaymanchem.com Further mechanistic studies revealed that 8-shogaol suppresses signaling pathways including IKK, Akt, and MAPK by directly inhibiting transforming growth factor-β (TGF-β)-activated kinase 1 (TAK1). researchgate.netnih.gov TAK1 is a key signaling protein involved in both inflammatory responses and mesenchymal stem cell proliferation. researchgate.net
In addition to 2D cell cultures, 8-shogaol has also demonstrated inhibitory effects in 3D synovial culture systems. researchgate.netnih.govmdpi.com This indicates its potential to modulate the complex cellular interactions within synovial tissue.
Macrophage Cell Lines
Macrophages are immune cells involved in inflammatory responses. Preclinical studies have utilized macrophage cell lines, such as RAW 264.7 and J774.1, to evaluate the anti-inflammatory properties of 8-shogaol. nih.govmdpi.com
In lipopolysaccharide (LPS)-stimulated macrophages, 8-shogaol treatment has been shown to significantly downregulate the protein levels of inflammatory cytokines, including COX-2, IL-1β, IL-6, and TNF-α, in a dose-dependent manner. nih.govmdpi.com This indicates that 8-shogaol can effectively prevent the LPS-induced production of these inflammatory mediators in macrophages. nih.govmdpi.com Compared to some other ginger compounds like 6-gingerol (B72531), shogaols, including 8-shogaol, have shown higher anti-inflammatory capacity in certain macrophage models, potentially due to the presence of an α, β-unsaturated carbonyl group in their structure. unideb.hu
Various Cancer Cell Lines
8-Shogaol has been investigated for its potential anti-cancer effects in a variety of cancer cell lines. Studies have explored its impact on cell viability, proliferation, and apoptosis in different cancer types.
In gastric cancer cell lines (e.g., SNU-216, SNU-638, NCI-N87, AGS, NUGC-3, MKN-74, and SNU-668), 8-shogaol treatment reduced cell viability and increased caspase-3 activity and cytotoxicity in a dose- and time-dependent manner. nih.govmdpi.com This suggests that 8-shogaol can induce caspase-dependent apoptosis in these cells. nih.govmdpi.comnih.gov The mechanism involves the induction of intracellular reactive oxygen species (ROS) production, intracellular calcium (Ca²⁺) release, and endoplasmic reticulum (ER) stress response via the PERK-CHOP signaling pathway. nih.govmdpi.comnih.gov 8-Shogaol-induced NADPH oxidase 4 (NOX4) activation is linked to ROS generation. nih.govnih.gov
8-Shogaol has also shown activity in breast cancer cell lines, inhibiting migration and invasion in MDA-MB-231 cells at a concentration of 10 µM. caymanchem.com Additionally, studies on colon cancer cell lines (HCT-116 and HT-29) have indicated that 8-shogaol and its cysteine-conjugated metabolites can induce apoptosis through an oxidative stress-mediated p53 pathway. acs.orgresearchgate.net This pathway involves the activation of the mitochondrial apoptotic cascade, leading to the induction of PUMA, downregulation of Bcl-2, cytochrome c release, and activation of caspases 9 and 3. acs.org
While some studies on 6-shogaol (B1671286) have shown cytotoxic effects on various cancer cell lines with varying IC50 values itjfs.comcellphysiolbiochem.com, research specifically on 8-shogaol in a wide range of cancer cell lines with detailed comparative data is ongoing.
Microbial Pathogen Models
Research has also explored the potential antimicrobial activities of 8-shogaol, particularly against fungal pathogens.
Metabolic Models (Adipocytes, Myotubes)
Preclinical models using adipocytes (fat cells) and myotubes (muscle cells) are employed to investigate the effects of compounds on glucose utilization and lipid metabolism, relevant to metabolic disorders like diabetes and obesity.
Studies have shown that 8-shogaol can promote glucose utilization in both 3T3-L1 adipocytes and C2C12 myotubes. researchgate.netmdpi.com In 3T3-L1 adipocytes, treatment with 100 μM of 8-shogaol increased glucose consumption. mdpi.com Similarly, in C2C12 myotubes, 8-shogaol at 100 μM also resulted in an increase in glucose consumption. mdpi.com These effects are potentially attributed to the increase in 5′ adenosine (B11128) monophosphate-activated protein kinase (AMPK) phosphorylation in adipocytes. researchgate.net While 6-shogaol and its metabolite 6-paradol showed potent activity in stimulating glucose utilization, 8-shogaol also contributed to this effect. researchgate.netmdpi.com
Data on glucose consumption in adipocytes and myotubes treated with 8-shogaol (100 µM) compared to control and insulin (B600854) treatment are presented below:
| Cell Type | Treatment (100 µM) | Glucose Consumption (mg/dL) |
| 3T3-L1 Adipocytes | Control | 131.5 ± 0.9 |
| 3T3-L1 Adipocytes | Insulin | 160.7 ± 5.2 |
| 3T3-L1 Adipocytes | 8-Shogaol | 154.8 ± 3.9 |
| C2C12 Myotubes | Control | 263.2 ± 1.1 |
| C2C12 Myotubes | 8-Shogaol | 280.7 ± 2.1 |
*Data derived from research findings mdpi.com.
Airway Smooth Muscle Cell Models
Airway smooth muscle (ASM) cells are relevant models for studying respiratory conditions like asthma, which is characterized by airway hyperresponsiveness and inflammation. nih.govatsjournals.org
Research has investigated the effects of 8-shogaol on ASM cells and tissue. Studies have shown that 8-shogaol, along with other ginger constituents like 6-gingerol and 6-shogaol, can induce rapid relaxation of precontracted ASM in isolated human and guinea pig tracheas. nih.govatsjournals.orgnih.gov In human ASM cells, exposure to 8-shogaol at 100 μM blunted subsequent Ca²⁺ responses induced by bradykinin (B550075) and S-(-)-Bay K 8644. nih.govatsjournals.org 8-Shogaol also significantly attenuated bradykinin-induced increases in intracellular Ca²⁺, with 6-shogaol completely abolishing the rise. nih.gov
Furthermore, 8-shogaol has been shown to potentiate β-agonist-induced relaxation in human ASM. nih.gov This potentiation involves the inhibition of phosphodiesterase (PDE) 4D and phospholipase C β (PLCβ) activity. nih.gov 8-Shogaol inhibited PLCβ activity and modulated downstream effectors, including inositol (B14025) phosphates, diacylglycerol, intracellular calcium, and pMLC₂₀. acs.org These findings suggest that 8-shogaol could potentially augment existing asthma therapies by acting through complementary intracellular pathways. nih.gov
In Vivo Animal Models
In vivo studies are crucial for evaluating the systemic effects of 8-Shogaol, including its absorption, distribution, metabolism, and excretion, as well as its impact on various physiological processes and disease pathologies.
Arthritis Models
Research using animal models of arthritis has demonstrated the potential of 8-Shogaol in mitigating disease symptoms. In adjuvant-induced arthritic (AIA) rat models, treatment with 8-Shogaol has been shown to reduce paw thickness and improve walking performance. nih.govresearchgate.netmdpi.commedchemexpress.com Furthermore, studies have indicated that 8-Shogaol can reverse pathologies of joint structure and decrease inflammatory biomarkers in the joints of these models. nih.govresearchgate.netmdpi.com The mechanism may involve targeting TAK1, subsequently suppressing signaling pathways such as IKK, Akt, and MAPK. nih.govresearchgate.netmedchemexpress.com
Inflammation and Sepsis Models
8-Shogaol has been investigated in animal models of inflammation and sepsis, demonstrating anti-inflammatory properties. In lipopolysaccharide (LPS)-induced inflammatory murine models, 8-Shogaol suppressed the production of inflammatory cytokines, including TNF-α, IL-6, and IL-1β. mdpi.comnih.govresearchgate.net In an LPS-induced sepsis mouse model, treatment with 8-Shogaol led to an enhancement in the survival rate compared to the LPS group. mdpi.com The compound significantly reduced the levels of TNF-α, IL-6, and IL-1β in various organs, including the kidney, lung, and liver, as well as in the serum of treated mice. mdpi.com
Cancer Xenograft Models
Xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, have been used to evaluate the anti-cancer effects of 8-Shogaol in vivo. In xenograft mouse models utilizing AGS gastric cancer cell lines, 8-Shogaol treatment resulted in a reduction in tumor volume. mdpi.comnih.govresearchgate.netresearchgate.net These findings suggest that 8-Shogaol possesses anti-tumor activity within a living system.
Infection Models
While the search results did not provide specific details on dedicated in vivo infection models focusing solely on 8-Shogaol, the studies on LPS-induced inflammation and sepsis models (Section 6.2.2) are relevant as LPS is a component of the outer membrane of Gram-negative bacteria and is used to mimic bacterial infection-induced inflammation. nih.gov In these models, 8-Shogaol demonstrated an ability to suppress inflammatory responses triggered by LPS. mdpi.comnih.govresearchgate.net
Gastrointestinal Inflammation Models
Studies investigating gastrointestinal inflammation models, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, have explored the effects of ginger compounds, including 8-Shogaol. While some studies focused on other shogaols and gingerols, research comparing the anti-colitis efficacy of various ginger compounds in DSS-induced colitis mouse models indicated that 8-Shogaol was efficient in suppressing colitis symptoms and inflammation. frontiersin.org Specifically, 8-Shogaol was shown to decrease DSS-induced serum levels of TNF. frontiersin.org
Pain Models
Preclinical research has investigated the potential analgesic properties of 8-Shogaol, primarily focusing on inflammatory and neuropathic pain models. Studies have demonstrated that 8-Shogaol can effectively reduce nociceptive behaviors in various animal models.
In models of acute and inflammatory pain, 8-Shogaol has been shown to alleviate pain by targeting the transient receptor potential vanilloid 1 (TRPV1) channel. Research indicates that 8-Shogaol reduces nociceptive behaviors induced by chemical stimuli, noxious heat, and inflammation in mice nih.gov. The analgesic action of 8-Shogaol was significantly diminished upon genetic deletion of TRPV1, suggesting a crucial role for this channel in its pain-relieving effects nih.gov. Further investigations using calcium imaging and patch-clamp techniques in TRPV1-expressing HEK293T cells and dorsal root ganglion (DRG) neurons revealed that 8-Shogaol can specifically activate TRPV1 nih.gov. This activation by 8-Shogaol was observed to lead to channel desensitization both in vitro and in vivo, potentially through mechanisms involving TRPV1 degradation or withdrawal from the cell surface nih.gov.
Beyond its interaction with TRPV1, 8-Shogaol exhibits anti-inflammatory properties that contribute to its effects in pain models. Studies using lipopolysaccharide (LPS)-induced inflammatory models have shown that 8-Shogaol can suppress the production of key inflammatory cytokines, including cyclooxygenase-2 (COX-2), tumor necrosis factor alpha (TNFα), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) researchgate.netmdpi.com. This modulation of inflammatory mediators is a significant mechanism by which 8-Shogaol may exert its analgesic effects, particularly in inflammatory pain conditions.
Research in neuropathic pain models, such as the spinal nerve ligation (SNL) model in rats, has also explored the effects of ginger extracts containing 8-Shogaol. A gingerol-enriched ginger extract, characterized to contain 0.39% 8-Shogaol, was found to mitigate mechanical allodynia, emotional responses, and spontaneous pain measures in SNL rats nih.govresearchgate.netfrontiersin.orgfrontiersin.org. Furthermore, this extract decreased the mRNA expression of neuroinflammation markers like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and TNF-α in brain tissue (amygdala) and the colon in these neuropathic pain models researchgate.net.
Another study utilizing a chronic constriction injury (CCI) model in rats, a model for neuropathic pain, investigated a ginger extract enriched with 6-shogaol and 6-gingerol, which also contained 8-shogaol tubitak.gov.tr. Administration of this extract resulted in a significant improvement in hyperalgesia, as measured by tail flick tests tubitak.gov.tr. Additionally, treatment with this ginger extract decreased the levels of TNF-α, IL-1β, and interleukin-18 (IL-18) in the spinal cord and cortex tissues of CCI rats, indicating a reduction in neuroinflammation associated with neuropathic pain tubitak.gov.tr.
The findings from these preclinical studies highlight the potential of 8-Shogaol as an analgesic compound, acting through mechanisms involving the modulation of TRPV1 activity and the suppression of pro-inflammatory mediators.
Data Tables:
| Pain Model Type | Animal Model | Observed Effect of 8-Shogaol / 8-Shogaol-containing Extract | Key Mechanism(s) Implicated | Source |
| Acute/Inflammatory | Mice | Reduced nociceptive behaviors (chemical, heat, inflammation) | TRPV1 activation and subsequent desensitization | nih.gov |
| Inflammatory | Murine (LPS-induced) | Suppressed production of COX-2, TNFα, IL-6, IL-1β | Anti-inflammatory activity | researchgate.netmdpi.com |
| Neuropathic (SNL) | Rats | Mitigated mechanical allodynia, emotional responses, spontaneous pain | Modulation of neuroinflammation (decreased NF-κB, TNF-α) | nih.govresearchgate.netfrontiersin.orgfrontiersin.org |
| Neuropathic (CCI) | Rats | Improved hyperalgesia | Reduced neuroinflammation (decreased TNF-α, IL-1β, IL-18) | tubitak.gov.tr |
| Inflammatory Cytokine Levels in LPS-Induced Models | Control | LPS | LPS + 8-Shogaol | Source |
| TNFα | Baseline | Elevated | Reduced | mdpi.com |
| IL-6 | Baseline | Elevated | Reduced | mdpi.com |
| IL-1β | Baseline | Elevated | Reduced | mdpi.com |
| COX-2 | Baseline | Elevated | Reduced | mdpi.com |
Metabolism and Biotransformation of 8 Shogaol
Phase I Metabolic Pathways
Phase I metabolism typically involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose polar functional groups on the parent compound. For shogaols, including 8-shogaol, ketone reduction appears to be a major Phase I metabolic pathway. nih.govacs.org This process converts the ketone group into a hydroxyl group. While specific details on the Phase I metabolism of 8-shogaol are less extensively documented compared to 6-shogaol (B1671286), studies on related ginger compounds suggest the involvement of cytochrome P450 (CYP) enzymes, although the specific isoforms responsible for 8-shogaol's Phase I metabolism are not as clearly defined as for some gingerols. rsc.orgrsc.org
Research on 6-shogaol, a closely related homologue, has identified metabolites resulting from double-bond reduction and both double-bond and ketone reduction. nih.govacs.orgacs.org It is plausible that 8-shogaol undergoes similar reduction reactions due to the presence of analogous functional groups. Studies using liver microsomes from various species, including humans, have shown that ginger phenolics, including shogaols, undergo extensive Phase I metabolism. mdpi.com
Conjugation Pathways
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate (B86663), or glutathione (B108866). These conjugation reactions generally increase the water solubility of the compounds, facilitating their excretion from the body. rsc.orgrsc.org
Glucuronidation is a primary Phase II metabolic pathway for shogaols. rsc.org Studies have shown that 8-shogaol is efficiently metabolized via glucuronidation. rsc.org The enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) has been identified as a major contributor to the glucuronidation of 8-shogaol in human liver microsomes. rsc.org
Another significant conjugation pathway for shogaols is conjugation with cysteine, part of the mercapturic acid pathway. nih.govnih.govchemfaces.com This pathway is considered a major biotransformation route for shogaols in both mice and humans. nih.govchemfaces.com Studies have detected cysteine-conjugated metabolites of 8-shogaol in human urine. chemfaces.comacs.org
Sulfate conjugation also occurs, although glucuronide conjugates appear to be the predominant form detected in plasma after oral administration of ginger extract containing shogaols. researchgate.netresearchgate.netnih.gov
Biological Activity and Role of Metabolites
Some metabolites of shogaols, such as the double-bond and ketone reduction metabolites of 6-shogaol (M9 and M11), have been shown to retain bioactivity, including the ability to inhibit cancer cell growth and induce apoptosis. nih.gov Cysteine-conjugated shogaols have also been investigated for their biological effects, with studies suggesting they can induce apoptosis in human colon cancer cells through oxidative stress-mediated pathways. acs.org
Advanced Analytical Methodologies for 8 Shogaol Quantification and Characterization
Chromatographic Techniques
Chromatographic methods are fundamental for separating 8-shogaol from other components in a sample matrix before detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established technique for the analysis of 8-shogaol. It involves separating compounds based on their interaction with a stationary phase and a mobile phase. Reversed-phase HPLC, typically using a C18 column, is commonly applied for the analysis of gingerols and shogaols. Detection is often achieved using a diode array detector (DAD) or UV detector, commonly set at wavelengths around 280 or 282 nm, where these compounds exhibit significant absorbance. researchgate.netoup.comnih.govinnovareacademics.in
Various studies have utilized HPLC for the quantification of 8-shogaol in different ginger products. For instance, a validated RP-HPLC-DAD method at 282 nm was developed for the simultaneous quantification of several gingerols and shogaols, including 8-shogaol, in supercritical carbon dioxide extract of Zingiber officinale var. rubrum. researchgate.net The optimized conditions for this method included an ODS Genesis column (250 × 4.6 mm, 5 µm), a gradient elution with acetonitrile (B52724) and aqueous formic acid, a flow rate of 1.0 mL/min, and a column temperature of 25 °C. researchgate.net
Another HPLC method for the determination of 6-, 8-, and 10-gingerol (B1664516), and 6-shogaol (B1671286) in ginger involved extraction with methanol (B129727) and analysis using a C18 column with a water-acetonitrile gradient mobile phase and detection at 200 nm. oup.com The levels of 8-shogaol in raw ginger herb were reported as 1.6 mg/g using this method. oup.com
HPLC with electrochemical detection (ECD) has also been employed, offering increased sensitivity compared to traditional UV detection for the analysis of ginger components, including 8-shogaol. nih.gov A reversed-phase HPLC-ECD array method was developed for the quantitative analysis of eight major ginger components, demonstrating high sensitivity with limits of detection as low as 7.3 – 20.2 pg. nih.gov
Research Findings using HPLC:
| Study | Column Type | Detection Method | Wavelength (nm) | Mobile Phase | 8-Shogaol Concentration (Example) |
| Zhang et al. researchgate.net | ODS Genesis (C18) | DAD | 282 | Acetonitrile and aqueous formic acid (gradient) | 13.27 ± 0.93 µg/mL in extract |
| Lee et al. oup.comresearchgate.net | C18 | PDA | 200 | Water-acetonitrile gradient | 1.6 mg/g in raw herb |
| Lv et al. nih.gov | Reversed-phase C18 | ECD array | 350 mV | Not specified in detail, but reversed-phase | Quantification performed |
| Ghasemzadeh et al. nih.gov | Not specified | HPLC | Not specified | Not specified | Increased with hot air drying |
| Bavanandan et al. innovareacademics.in | Sunfire C18 | UV | 282 | Acetonitrile, ortho-phosphoric acid in water, methanol (55:44:1) | Linear range 10-250 µg/mL |
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is an evolution of HPLC that uses smaller particle size columns and higher mobile phase pressures, resulting in faster separations, improved resolution, and increased sensitivity. This technique is particularly beneficial for analyzing complex samples containing numerous structurally similar compounds like gingerols and shogaols.
UHPLC is frequently coupled with mass spectrometry for enhanced identification and quantification. researchgate.netnih.govmdpi.commdpi.commdpi.comchrom-china.com A UHPLC-ESI-MS/MS method was developed for the fast separation and quantification of eight major gingerols and shogaols, including 8-shogaol, in ginger products. researchgate.netnih.gov This method achieved baseline separation of the target compounds in just 1 minute using a short C18 core-shell column. nih.gov The study highlighted the significant impact of ionization polarity and mobile phase modifiers on sensitivity, finding that positive ion UHPLC-MS/MS with ammonium (B1175870) formate (B1220265) in the mobile phase showed significantly higher sensitivities. nih.gov
UHPLC coupled to a quadrupole-time-of-flight mass spectrometer (Q-ToF-MS) has been used for the identification and quantification of gingerols and shogaols in ginger extracts. researchgate.netmdpi.commdpi.com This combination allows for high-resolution mass measurements and accurate identification of compounds. In one study using UHPLC-QToF-MS, 8-shogaol was identified based on its elution order and [M+Na]+ molecular weight of 327.4, with a retention time of 4.78 min. mdpi.com
Research Findings using UHPLC:
| Study | Column Type | Detection Method | Mobile Phase | Retention Time for 8-Shogaol (min) | Key Finding |
| Oh et al. researchgate.netnih.gov | Short C18 core-shell | ESI-MS/MS | Not specified in detail, but included ammonium formate | Baseline separation in 1 min | Positive ion mode with ammonium formate increased sensitivity significantly. |
| Stipcovich et al. mdpi.commdpi.com | Not specified (UHPLC) | Q-ToF-MS, DAD | Not specified | 4.78 | Identified by m/z [M+Na]+ 327.4; quantified by DAD. |
| Park et al. mdpi.com | Not specified (UPLC) | Q-Orbitrap-MS, TQ-MS/MS | Not specified | Not specified | Precursor ion [M+H]+ at m/z 305.1, fragment ion at m/z 137.0. |
| Dong et al. chrom-china.com | ZORBAX RRHD Eclipse Plus C18 | MS/MS | 0.1% formic acid in water and methanol | Not specified | Method for simultaneous determination of 10 ginger components. |
| Jiang et al. oup.com | Not specified (UPLC) | Q-TOF-MS/MS | 75% methanol (for standard prep) | Not specified | Used for analyzing chemical composition differences. |
| Villalobos-Castellanos et al. mdpi.com | Not specified (UPLC) | QTOF-ESI MS, DAD | Not specified | 23.34 | Pseudomolecular ion [M+H]+ at m/z 305.2117, fragment at m/z 137. |
Mass Spectrometric Approaches
Mass spectrometry (MS) provides highly specific detection and structural information, making it an invaluable tool for the analysis of 8-shogaol, particularly in complex matrices where chromatographic separation alone may not be sufficient for unambiguous identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling LC with MS allows for the separation of compounds by LC followed by their detection and identification based on their mass-to-charge ratio (m/z). LC-MS is widely used for both qualitative and quantitative analysis of 8-shogaol. nih.govphie.plnih.govmdpi.com
LC-MS methods have been developed for the detection and characterization of gingerol-related compounds, including 8-shogaol, in ginger dietary supplements. nih.govnih.gov Negative ion electrospray ionization (ESI) is commonly used, where 8-shogaol typically forms a deprotonated molecule ([M-H]-). nih.gov The characteristic fragmentation pattern of shogaols, including 8-shogaol, involves a benzylic cleavage leading to a neutral loss of 136 u. nih.govnih.gov
LC-MS has also been employed to determine the content of 8-shogaol in ginger extracts. One study reported using LC-MS to determine the concentrations of various gingerols and shogaols in a gingerol-enriched extract, with 8-shogaol present at 27.4 mg/g. mdpi.com
Tandem Mass Spectrometry (LC-MS-MS)
LC-MS-MS (or LC-MS/MS) involves multiple stages of mass analysis, providing increased selectivity and sensitivity compared to single-stage MS. This technique is particularly useful for the targeted analysis and quantification of specific compounds like 8-shogaol in complex samples by employing techniques such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
LC-MS/MS methods have been developed for the quantitative analysis of 8-shogaol in ginger dietary supplements using SRM. nih.govnih.gov During negative ion ESI with collision-induced dissociation, 8-shogaol fragments to produce an abundant product ion at m/z 167, corresponding to the neutral loss of 136 u from the deprotonated molecule. nih.gov
Neutral loss scanning can also be used with LC-MS/MS for the selective detection of shogaols based on their characteristic neutral loss of 136 u. nih.govnih.gov This allows for the fingerprinting of ginger extracts by selectively detecting shogaols.
UHPLC-MS/MS methods have also been developed for the rapid and simultaneous determination of 8-shogaol along with other gingerols and curcuminoids in ginger. chrom-china.com These methods often utilize positive ion ESI and MRM modes for qualitative confirmation and quantitative analysis. chrom-china.com
Research Findings using LC-MS and LC-MS/MS:
| Study | Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Neutral Loss (u) | Application |
| Liang et al. nih.govnih.gov | LC-MS/MS | Negative ESI | [M-H]- | 167 | 136 | Quantification in dietary supplements (SRM) |
| Lv et al. phie.pl | LC-MS/MS | Negative ESI | Not specified | Not specified | Not specified | Quantification in pickled ginger |
| Li et al. mdpi.com | LC-MS | Positive ESI | 305.21188 | Not specified | Not specified | Content determination in ginger extract |
| Dong et al. chrom-china.com | UHPLC-MS/MS | Positive ESI | Not specified | Not specified | Not specified | Simultaneous determination with other compounds |
| Park et al. mdpi.com | UPLC-TQ-MS/MS | Positive ESI | [M+H]+ 305.1 | 137.0 | 168.1 | Qualitative and quantitative analysis |
Quadrupole-Time-of-Flight Mass Spectrometry (Q-ToF-MS)
Q-ToF-MS combines a quadrupole mass filter with a time-of-flight mass analyzer, offering high mass accuracy and high resolution. This allows for the determination of the elemental composition of ions, which is crucial for the accurate identification and characterization of unknown or trace compounds, as well as for confirming the identity of known compounds like 8-shogaol.
UPLC-Q-ToF-MS is a powerful tool for the comprehensive analysis of ginger extracts, enabling the identification and characterization of numerous compounds, including 8-shogaol. researchgate.netmdpi.commdpi.comoup.com This technique provides detailed mass spectral data, including accurate mass measurements and fragmentation patterns, which aid in structural elucidation.
In studies utilizing UHPLC-Q-ToF-MS, 8-shogaol has been identified based on its accurate mass and characteristic fragmentation. mdpi.commdpi.commdpi.com The pseudomolecular ion [M+H]+ for 8-shogaol has been observed at m/z 305.2117, with a characteristic fragment ion at m/z 137 resulting from the breaking of the benzyl (B1604629) bond. mdpi.com The formation of sodium adduct ions [M+Na]+ at m/z 327.4 has also been reported for 8-shogaol in positive ion mode. mdpi.commdpi.com
Q-ToF mass spectrometry is characterized by high sensitivity and strong selectivity, providing complete and high-quality mass spectrum data for accurate molecular weight determination, unsaturation, and isotope abundance ratio analysis. chembk.com This makes UPLC-Q-ToF-MS a valuable method for analyzing the active ingredients in ginger extracts. chembk.com
Research Findings using Q-ToF-MS:
Spectrophotometric Detection Methods
Spectrophotometric methods, particularly those coupled with chromatographic separation, are commonly employed for the detection and quantification of 8-shogaol. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Visible detector is a widely used technique. Detection is typically performed at wavelengths where 8-shogaol exhibits significant absorbance, such as 282 nm or 230 nm. researchgate.netuad.ac.id While 200 nm can also be a detection wavelength, it may be subject to significant matrix interference in complex samples. uad.ac.id The use of a DAD allows for the assessment of peak purity by examining the homogeneity across the peak. researchgate.net
Other spectrophotometric approaches may involve coupling HPLC with electrochemical detection, which can aid in confirming peak identity and offers good reproducibility. ijbs.org
Methodological Validation for Bioanalytical Applications
Validation of analytical methods for quantifying 8-shogaol in biological matrices or complex samples is essential to ensure reliability and accuracy. Validation parameters typically assessed include sensitivity, detection and quantification limits, accuracy, precision, linearity, calibration, and recovery. innovareacademics.inbvsalud.orginnovareacademics.innih.govnih.govzenodo.org These validation procedures are often performed in accordance with guidelines from regulatory bodies such as the ICH or FDA. innovareacademics.inbvsalud.orginnovareacademics.innih.govzenodo.org
Sensitivity and Detection Limits
Sensitivity refers to the ability of a method to detect small amounts of the analyte. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.netinnovareacademics.inbvsalud.orginnovareacademics.inzenodo.org LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. zenodo.org
Reported LOD and LOQ values for 8-shogaol vary depending on the analytical method and matrix used. For instance, using LC-MS/MS, LOD for 8-shogaol has been reported as 0.4 ng/mL and LOQ as 1.3 ng/mL in ginger dietary supplements. nih.gov In rat plasma analyzed by HPLC-MS, the lower limit of quantification (LLOQ) for 8-gingerol (B1664213) was reported in the range of 3.57-10.4 ng/mL. nih.gov Another UPLC-Q-Exactive-HRMS method reported an LLOQ of 1.0 ng/mL for 8-shogaol in rat plasma and tissues. nih.gov For HPLC-DAD analysis of ginger extract, LOD and LOQ values for 8-shogaol were reported as 0.799 µg/mL and 2.422 µg/mL, respectively. researchgate.net
| Method | Matrix | LOD (ng/mL or µg/mL) | LOQ (ng/mL or µg/mL) | Source |
|---|---|---|---|---|
| LC-MS/MS | Ginger dietary supplements | 0.4 ng/mL | 1.3 ng/mL | nih.gov |
| HPLC-MS | Rat plasma | Not specified | 3.57-10.4 ng/mL (LLOQ for 8-gingerol) | nih.gov |
| UPLC-Q-Exactive-HRMS | Rat plasma and tissues | Not specified | 1.0 ng/mL (LLOQ) | nih.gov |
| HPLC-DAD | Ginger extract | 0.799 µg/mL | 2.422 µg/mL | researchgate.net |
Accuracy and Precision
Accuracy refers to the closeness of agreement between the test result and the accepted reference value. Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. zenodo.org Precision is often expressed as relative standard deviation (RSD) or coefficient of variation (CV).
Method validation studies have demonstrated good accuracy and precision for 8-shogaol quantification. For LC-MS/MS analysis of ginger dietary supplements, intra-day and inter-day RSD values for 8-shogaol were reported to be less than 8.0%. nih.gov An HPLC method for simultaneous determination of gingerols and shogaols in ginger extracts showed intra- and inter-day precisions below 2% RSD for 8-gingerol and 6-shogaol. innovareacademics.inbvsalud.orginnovareacademics.in For UPLC-Q-Exactive-HRMS analysis of 8-shogaol in rat plasma and tissues, intra- and inter-day precisions were less than 12.2% RSD, and accuracy (relative error, RE%) ranged from -8.7% to 8.7%. nih.govresearchgate.net
| Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Source |
|---|---|---|---|---|---|
| LC-MS/MS | Ginger dietary supplements | < 9.6% | < 8.0% | Not specified | nih.gov |
| HPLC (Ginger Extracts) | Ginger extracts | < 2% | < 2% | Not specified | innovareacademics.inbvsalud.orginnovareacademics.in |
| UPLC-Q-Exactive-HRMS | Rat plasma and tissues | < 12.2% | < 12.2% | -8.7% to 8.7% | nih.govresearchgate.net |
Linearity and Calibration
Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range. Calibration curves are constructed by plotting the response (e.g., peak area) against known concentrations of the analyte standards. researchgate.netzenodo.org The linearity is typically assessed by the correlation coefficient (r²).
Analytical methods for 8-shogaol have demonstrated excellent linearity over relevant concentration ranges. LC-MS/MS methods for ginger dietary supplements showed linear regression coefficients of determination (R²) exceeding 0.997. nih.gov HPLC methods for ginger extracts have reported correlation coefficients greater than 0.99 for 8-gingerol and 6-shogaol over concentration ranges such as 10-250 µg/mL. innovareacademics.inbvsalud.orginnovareacademics.in UPLC-Q-Exactive-HRMS analysis in rat plasma and tissues showed correlation coefficients greater than 0.9910. nih.govresearchgate.net HPLC-DAD analysis of ginger extract showed correlation coefficients greater than 0.9990. researchgate.net
| Method | Matrix | Linear Range | Correlation Coefficient (r² or R²) | Source |
|---|---|---|---|---|
| LC-MS/MS | Ginger dietary supplements | Not specified | > 0.997 | nih.gov |
| HPLC (Ginger Extracts) | Ginger extracts | 10-250 µg/mL | > 0.99 | innovareacademics.inbvsalud.orginnovareacademics.in |
| UPLC-Q-Exactive-HRMS | Rat plasma and tissues | Wide linear range | > 0.9910 | nih.govresearchgate.net |
| HPLC-DAD | Ginger extract | 6.25 - 100 µg/mL | > 0.9990 | researchgate.net |
Recovery Studies
Recovery studies evaluate the efficiency of the extraction and sample preparation procedures by comparing the amount of analyte measured in a spiked sample to the actual amount added. researchgate.netnih.gov
Recovery values for 8-shogaol and related compounds are generally high, indicating effective extraction methods. Recovery values ranging from 90.1% to 110.8% with RSD values less than 6.7% have been reported for the analysis of ginger dietary supplements using LC-MS/MS. nih.gov For HPLC analysis of ginger extracts, percentage recoveries for gingerols and shogaols were around 99.53% to 100.53%. innovareacademics.inbvsalud.orginnovareacademics.in Extraction recovery for 8-shogaol in rat plasma and tissues using UPLC-Q-Exactive-HRMS was reported between 91.4% and 107.4%. nih.govresearchgate.net An average recovery of 97% with a relative standard deviation of <8% was reported for the determination of 8-gingerol and other compounds in ginger using LC-PDA. oup.comnih.govresearchgate.net
| Method | Matrix | Recovery (%) | RSD (%) | Source |
|---|---|---|---|---|
| LC-MS/MS | Ginger dietary supplements | 90.1 - 110.8 | < 6.7 | nih.gov |
| HPLC (Ginger Extracts) | Ginger extracts | 99.53 - 100.53 | Not specified | innovareacademics.inbvsalud.orginnovareacademics.in |
| UPLC-Q-Exactive-HRMS | Rat plasma and tissues | 91.4 - 107.4 | Not specified | nih.govresearchgate.net |
| LC-PDA | Ginger (raw herb/extract) | ~97 | < 8 | oup.comnih.govresearchgate.net |
Extraction and Preparation Techniques
Effective extraction and sample preparation techniques are crucial for isolating 8-shogaol from complex matrices such as ginger rhizomes or biological samples before analysis. Various methods have been developed and optimized for this purpose.
Conventional extraction methods for gingerols and shogaols from dried or raw ginger powder include maceration, soaking, heat extraction, percolation, and Soxhlet extraction. rsc.org Common organic solvents used include methanol, ethanol (B145695), ethyl acetate (B1210297), and water. rsc.orgnih.gov However, these methods can be time-consuming, require large solvent volumes, and may lead to degradation of thermolabile compounds like gingerols, which can be converted to shogaols under thermal processing or storage. rsc.orgmdpi.comscispace.com
Advanced extraction techniques offer potential advantages in terms of efficiency, speed, and reduced solvent consumption. These include microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), and ultrasound-assisted extraction. rsc.orgmdpi.com
Microwave-assisted extraction (MAE) has been explored for extracting gingerols and shogaols, with studies optimizing parameters such as solvent composition (e.g., ethanol in water), temperature, and sample-to-solvent ratio. mdpi.com One study found optimal MAE conditions for total gingerols and shogaols to be 87% ethanol in water, 100 °C, and a sample-to-solvent ratio of 0.431 g in 20 mL, with an extraction time of 5 minutes. mdpi.com
Supercritical fluid extraction (SFE) using carbon dioxide has also been used to obtain ginger oleoresin containing shogaols. researchgate.net SFE is considered superior to organic solvent extraction in terms of extract quality and safety. researchgate.net
For bioanalytical applications, such as the quantification of 8-shogaol in plasma or tissues, liquid-liquid extraction procedures are commonly employed. nih.govnih.gov These methods involve partitioning the analytes between immiscible solvents to isolate them from the biological matrix. Solid-phase extraction (SPE) can also be used for sample purification. researchgate.net
Specific extraction protocols mentioned in research include sonication with methanol for extracting gingerols and shogaols from raw ginger or dried aqueous extract. oup.comnih.govresearchgate.net Another method involved solvent extraction of crude ginger extract using ethyl acetate and water, followed by partitioning with hexane (B92381) and chromatography on Sephadex and Diaon HP-20 columns for the isolation of shogaols. nih.gov Supercritical carbon dioxide extraction of dried ginger rhizomes has been performed at specific temperatures and pressures, followed by collection of the oleoresin. researchgate.net
Q & A
Q. What analytical methods are validated for quantifying 8-Shogaol in botanical extracts?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is the gold standard for quantifying 8-Shogaol. GC-MS is less reliable due to thermal degradation of gingerols and shogaols during analysis. Validated protocols require calibration with reference standards (≥98% purity) and should account for matrix effects in complex botanical extracts. The United States Pharmacopeia (USP) recommends retention time alignment and peak response normalization against internal standards like capsaicin for shogaol quantification .
Q. How is 8-Shogaol's anti-inflammatory activity assessed in vitro?
Common methodologies include:
- Cytokine profiling : ELISA kits (e.g., TNF-α, IL-6, IL-1β) are used to measure cytokine suppression in cell lines like RAW 264.7 macrophages or SW 982 synovial sarcoma cells. For example, 8-Shogaol at 10 µM reduces IL-8 secretion by 40–60% in IL-17-stimulated cells .
- Cell migration assays : Transwell chambers or scratch assays evaluate inhibition of cancer cell (e.g., MDA-MB-231) migration induced by PMA or TNF-α .
Advanced Research Questions
Q. What in silico strategies predict 8-Shogaol's binding affinity to JNK or TAK1?
Molecular docking (e.g., Hex 8.0.0) and dynamics simulations are used to predict interactions. For JNK inhibition, 8-Shogaol forms hydrogen bonds with LYS93 and van der Waals interactions with 18 residues (e.g., MET149, LEU148), yielding a binding energy of -289.68 kcal/mol . For TAK1 inhibition, binding pocket analysis reveals competitive inhibition at the ATP-binding site, validated by kinase activity assays .
Q. How does 8-Shogaol inhibit TAK1 in rheumatoid arthritis (RA) models?
In adjuvant-induced arthritic (AIA) rats, 8-Shogaol (30 mg/kg, triweekly) reduces paw thickness by 50% and suppresses IKK, Akt, and MAPK pathways. Synovial tissue analysis shows downregulation of TNF-α, IL-6, and IL-8 via TAK1 blockade, confirmed by immunohistochemistry and Western blot .
Q. What pharmacokinetic challenges arise in 8-Shogaol studies?
Oral administration in humans results in rapid conjugation (glucuronidation/sulfation), with no detectable free 8-Shogaol in plasma. Conjugates (e.g., 8-Shogaol glucuronide) have short elimination half-lives (<2 hours) and low bioavailability, necessitating nanoparticle delivery systems for enhanced stability .
Q. How does 8-Shogaol induce ER stress-mediated apoptosis in gastric cancer?
At 20–50 µM, 8-Shogaol increases ROS and intracellular Ca²⁺, activating the PERK-CHOP pathway. Co-treatment with thapsigargin (ER stressor) synergizes apoptosis in AGS/NCI-N87 cells, validated by caspase-3 activation and LDH release. NOX4 knockdown or ROS scavengers (NAC) reverse these effects .
Data Contradiction & Experimental Design
Q. Why do anti-inflammatory effects of 8-Shogaol vary between colitis and RA models?
In DSS-induced colitis, 8-Shogaol (10 mg/kg) reduces DAI scores by 60% via MUC2/MUC3 upregulation and COX-2 inhibition. In RA models, efficacy depends on TAK1 selectivity and synovial tissue penetration, with higher doses (30 mg/kg) required for IL-6 suppression .
Q. What are key considerations for DSS-induced colitis studies with 8-Shogaol?
Q. How does 8-Shogaol regulate mucin production in colitis?
8-Shogaol reverses DSS-induced MUC2/MUC3 downregulation in colonic epithelium by 40–50%, measured via qRT-PCR and alcian blue staining. This correlates with improved barrier function and reduced neutrophil infiltration .
Methodological Best Practices
Q. What protocols ensure reproducibility in molecular docking studies of 8-Shogaol?
- Protein preparation : Remove water molecules and co-crystallized ligands from PDB files (e.g., JNK ID: 464Y) using Discovery Studio.
- Ligand optimization : Minimize energy with PyRx/Open Babel and convert to .pdb format.
- Validation : Compare docking scores (e.g., Hex energy) with known inhibitors and validate via mutagenesis (e.g., LYS93A substitution in JNK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
